molecular formula C18H28OSi B3204239 Silanol, dicyclohexylphenyl- CAS No. 1031-17-0

Silanol, dicyclohexylphenyl-

Cat. No.: B3204239
CAS No.: 1031-17-0
M. Wt: 288.5 g/mol
InChI Key: MRSNBUNMDXJMOJ-UHFFFAOYSA-N
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Description

Silanol, dicyclohexylphenyl-: is an organosilicon compound with the molecular formula C18H28OSi. It is characterized by the presence of a silanol group (Si-OH) attached to a phenyl group and two cyclohexyl groups. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Silanol, dicyclohexylphenyl- can be synthesized through the hydrolysis of chlorosilanes. The general reaction involves the hydrolysis of a chlorosilane precursor in the presence of water, leading to the formation of the silanol compound along with hydrochloric acid as a byproduct . The reaction can be represented as follows:

R3SiCl+H2OR3SiOH+HClR_3SiCl + H_2O \rightarrow R_3SiOH + HCl R3​SiCl+H2​O→R3​SiOH+HCl

In this case, the chlorosilane precursor would be dicyclohexylphenylchlorosilane.

Industrial Production Methods

Industrial production of silanol compounds, including silanol, dicyclohexylphenyl-, often involves large-scale hydrolysis of chlorosilanes. The process is typically carried out in a controlled environment to ensure the purity and yield of the desired product. The hydrolysis reaction is followed by purification steps to remove any impurities and byproducts .

Chemical Reactions Analysis

Types of Reactions

Silanol, dicyclohexylphenyl- undergoes various chemical reactions, including:

    Oxidation: Silanols can be oxidized to form siloxanes.

    Condensation: Silanols can undergo condensation reactions to form disiloxanes.

    Substitution: The hydroxyl group in silanols can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of siloxanes.

    Condensation: Formation of disiloxanes.

    Substitution: Formation of substituted silanol derivatives.

Scientific Research Applications

Silanol, dicyclohexylphenyl- has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of silanol, dicyclohexylphenyl- involves its ability to form hydrogen bonds through the silanol group. This property makes it useful in various applications, such as drug delivery systems, where it can interact with biological molecules. The silanol group can also participate in condensation reactions, leading to the formation of siloxane bonds, which are crucial in the production of silicone-based materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silanol, dicyclohexylphenyl- is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct chemical properties. The combination of these groups makes it suitable for specific applications where other silanol compounds may not be as effective .

Properties

IUPAC Name

dicyclohexyl-hydroxy-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSNBUNMDXJMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](C2CCCCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60780033
Record name Dicyclohexyl(phenyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031-17-0
Record name 1,1-Dicyclohexyl-1-phenylsilanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclohexyl(phenyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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